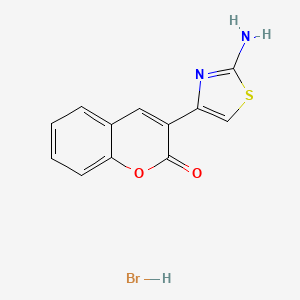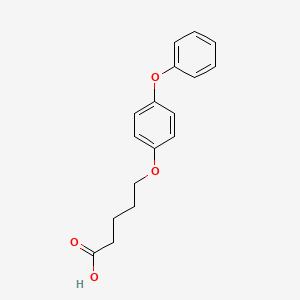![molecular formula C12H17BrN2O B6143066 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol CAS No. 1040334-64-2](/img/structure/B6143066.png)
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H17BrN2O This compound is characterized by the presence of an amino group, a bromine atom, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-bromophenol and cyclohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Procedure: The 2-amino-4-bromophenol is reacted with cyclohexanone in the presence of the catalyst and hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the desired product is formed.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or quinones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-bromophenol: This compound shares the amino and bromine functional groups but lacks the cyclohexanol moiety.
4-bromo-2-aminophenol: Similar to 2-amino-4-bromophenol, it has a different arrangement of functional groups.
(2-amino-4-bromophenyl)methanol: This compound has a methanol group instead of a cyclohexanol moiety.
Uniqueness
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is unique due to the presence of both the cyclohexanol moiety and the amino-bromophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-(2-amino-4-bromoanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSVYAJXSCWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)Br)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
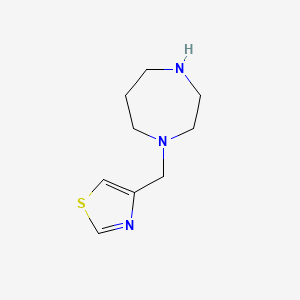
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
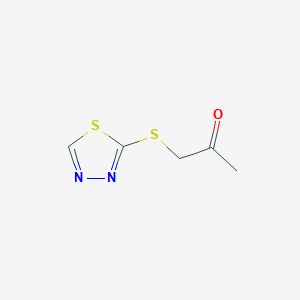
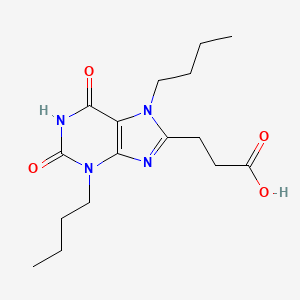
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)
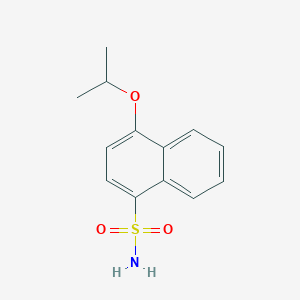
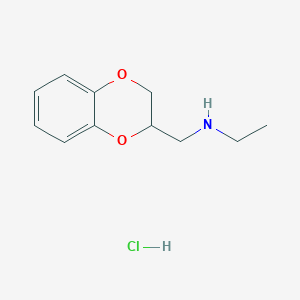
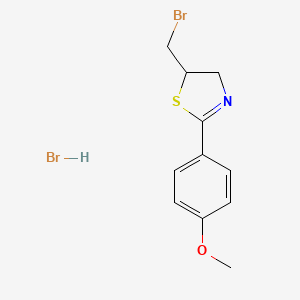
![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)
